molecular formula C17H14BrCl3N4O4S B15043805 3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15043805
M. Wt: 556.6 g/mol
InChI Key: DQRJNNSKUKUSAM-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, trichloroethyl, methoxy, and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including nitration, bromination, and thiourea formation. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom. The final step involves the formation of the thiourea derivative through a reaction with a suitable isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,2,2-trichloro-1-{[(4-ethoxy-phenyl)carbamothioyl]amino}ethyl)benzamide
  • 3-Bromo-N-(2,2,2-trichloro-1-{[(4-iodo-phenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

3-Bromo-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the methoxy and nitrophenyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic processes.

Properties

Molecular Formula

C17H14BrCl3N4O4S

Molecular Weight

556.6 g/mol

IUPAC Name

3-bromo-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14BrCl3N4O4S/c1-29-11-5-6-12(13(8-11)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

DQRJNNSKUKUSAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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